molecular formula C10H18ClNO2 B1476867 2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one CAS No. 1994131-30-4

2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1476867
CAS No.: 1994131-30-4
M. Wt: 219.71 g/mol
InChI Key: JBXNYVHOCABGSW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one typically involves the reaction of 2-(methoxymethyl)piperidine with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one is used in various scientific research applications, including:

    Pharmaceutical Research: It serves as an intermediate in the synthesis of pharmaceutical compounds and active pharmaceutical ingredients.

    Chemical Biology: The compound is used to study the interactions of small molecules with biological targets.

    Medicinal Chemistry: Researchers use it to develop new therapeutic agents by modifying its structure to enhance biological activity and selectivity.

    Industrial Chemistry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one depends on its specific application. In pharmaceutical research, it may act as a precursor to active compounds that interact with molecular targets such as enzymes, receptors, or ion channels. The exact pathways and molecular targets involved vary based on the derivative being studied.

Comparison with Similar Compounds

Similar compounds to 2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one include other piperidine derivatives and chlorinated ketones. These compounds share structural similarities but differ in their specific functional groups and chemical properties. For example:

    2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)propan-1-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-Chloro-1-(2-(ethyl)piperidin-1-yl)propan-1-one: Similar structure but with an ethyl group instead of a methoxymethyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

2-chloro-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-8(11)10(13)12-6-4-3-5-9(12)7-14-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXNYVHOCABGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1COC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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